

# An In-Depth Technical Guide to the Physicochemical Properties of Isopropylamine Hydrochloride

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## Compound of Interest

Compound Name: Isopropylamine hydrochloride

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This technical guide provides a comprehensive overview of the melting and boiling points of **Isopropylamine Hydrochloride** (CAS: 15572-56-2), a compound often utilized as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.<sup>[1]</sup> This document outlines its key physical properties, presents detailed experimental protocols for their determination, and includes a workflow diagram for clarity.

## Physicochemical Data

**Isopropylamine hydrochloride** is the salt form of isopropylamine, a primary aliphatic amine. As a salt, its physical properties, particularly its boiling point, differ significantly from its free-base form.

## Data Summary

The quantitative data for **isopropylamine hydrochloride** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>10</sub> ClN	[2]
Molar Mass	95.57 g/mol	[2]
Melting Point	160 °C	[2][3][4][5]
139-150 °C		
Boiling Point	Decomposes before boiling	N/A (See Note)

Note on Boiling Point: **Isopropylamine hydrochloride** is a stable, crystalline solid at room temperature. As an ionic salt, it possesses strong intermolecular forces, resulting in a high melting point. It is expected to decompose at high temperatures before reaching a boiling point under standard atmospheric pressure. The boiling point of its free base, isopropylamine, is approximately 31-35 °C, a value that should not be confused with the properties of the hydrochloride salt.[6]

## Experimental Protocols for Melting Point Determination

The melting point of a compound is a critical physical property that serves as an indicator of both identity and purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[7]

### Apparatus and Materials

- Melting Point Apparatus: A digital apparatus (e.g., Mel-Temp) or a Thiele tube setup.
- Capillary Tubes: Sealed at one end.[8]
- Sample: Dry, finely powdered **isopropylamine hydrochloride**. [8][9]
- Heating Medium (for Thiele tube): High-boiling, inert liquid such as mineral oil or silicone oil. [8]

- Thermometer: Calibrated for accuracy.

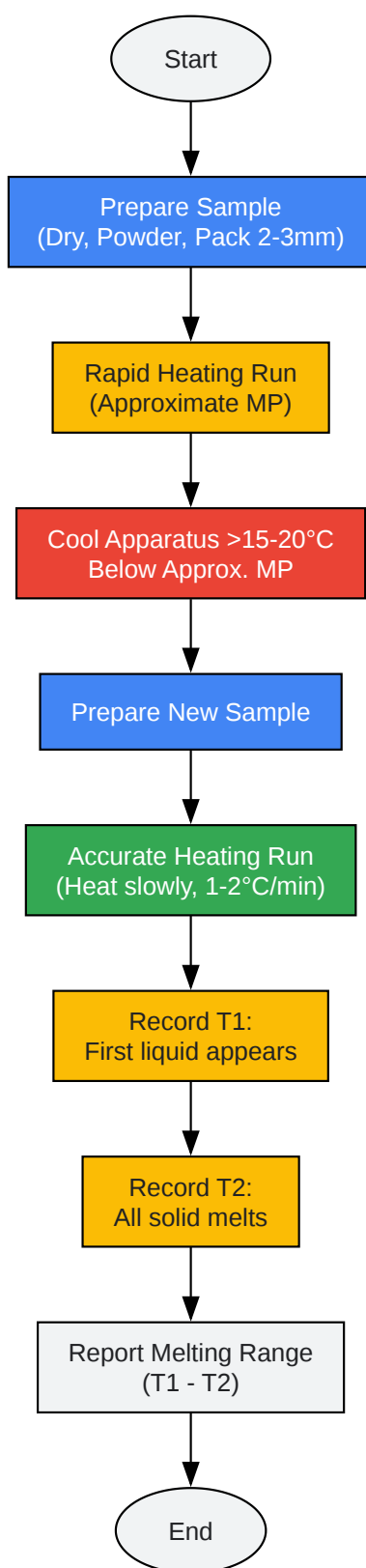
## Detailed Methodology

- Sample Preparation:
  - Place a small amount of dry **isopropylamine hydrochloride** onto a clean, dry surface. If the sample consists of large crystals, gently pulverize it into a fine powder.[\[8\]](#)[\[9\]](#)
  - Introduce the powdered sample into the open end of a capillary tube by tapping the open end into the powder.[\[8\]](#)
  - To pack the sample, invert the tube and tap the sealed end gently on a hard surface.[\[9\]](#) For more effective packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[\[9\]](#)
  - The final packed sample height should be between 2-3 mm to ensure uniform heat transfer and an accurate melting range.[\[9\]](#)
- Measurement Procedure:
  - Initial (Rapid) Determination: To save time, an initial rapid heating can be performed to find an approximate melting point. A fresh sample must be used for the subsequent accurate determination.
  - Accurate Determination:
    - Place the packed capillary tube into the heating block of the apparatus.[\[9\]](#)
    - Heat the sample at a medium rate until the temperature is about 20°C below the approximate melting point found earlier.[\[9\]](#)
    - Decrease the heating rate significantly, such that the temperature rises no more than 1-2°C per minute. A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer.
- Data Recording and Interpretation:

- Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range.
- Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid. This marks the end of the melting range.
- The recorded melting point should be expressed as a range (e.g., 159.5-160.5°C).
- For confirmation, the procedure should be repeated with a new sample to ensure consistency.<sup>[8]</sup>

## Visualization of Experimental Workflow

The logical flow for determining the melting point of a solid compound is illustrated below. This workflow ensures that the determination is both efficient and accurate.



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Caption: Workflow for accurate melting point determination.

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